

Psoralen-Triethylene Glycol Azide COMRADES Protocol: Application Notes and Detailed Methodologies

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Compound of Interest

Compound Name: *Psoralen-triethylene glycol azide*

Cat. No.: *B15558944*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) technique, utilizing **Psoralen-Triethylene Glycol Azide** to determine in vivo RNA structures and interactions. This method is particularly powerful for elucidating the structural ensembles of RNAs within their native cellular environment.

Introduction

The Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) protocol is a high-throughput method designed to capture the structural flexibility of RNA molecules inside living cells. By employing a cell-permeable psoralen derivative, **Psoralen-triethylene glycol azide**, COMRADES facilitates the in vivo cross-linking of base-paired RNA regions. The integrated azide group enables a bio-orthogonal click reaction for the efficient attachment of biotin, allowing for a dual-enrichment strategy. This methodology significantly enhances the probing depth of specific RNAs, making it possible to identify and quantify coexisting RNA conformations and intermolecular interactions. The COMRADES technique has been successfully applied to determine the complete genome architecture of viruses like Zika virus within infected human cells, revealing novel structural elements and interactions with host non-coding RNAs.^{[1][2][3]}

Principle of the Method

The COMRADES protocol integrates several key molecular biology techniques to capture and analyze RNA structures. The workflow begins with the treatment of living cells with **Psoralen-triethylene glycol azide**, a photoactivatable cross-linker that intercalates into RNA helices. Upon exposure to 365 nm UV light, covalent cross-links are formed between pyrimidines on opposite strands of a duplex. Following RNA extraction and fragmentation, the RNA of interest is specifically enriched. A biotin moiety is then attached to the cross-linked regions via a copper-free click reaction with the azide group on the psoralen molecule. This allows for a second affinity purification step, significantly enriching for cross-linked RNA fragments. These fragments are then subjected to proximity ligation to create chimeric RNA molecules, where the two ends of the original cross-linked duplex are joined. After reversal of the cross-links, these chimeric sequences are reverse transcribed, converted into a cDNA library, and analyzed by high-throughput sequencing. The resulting chimeric reads are then mapped back to the reference genome or transcriptome to identify the base-paired regions.[4][5]

Applications

The COMRADES protocol is a versatile tool with a broad range of applications in RNA biology and drug development:

- **Viral RNA Genomics:** Elucidating the in vivo secondary and tertiary structure of viral RNA genomes, providing insights into viral replication, translation, and pathogenesis. This has been demonstrated with the Zika virus, where COMRADES was used to map the architecture of its RNA genome inside cells and identify interactions with human non-coding RNAs.[1][2][3]
- **Cellular RNA Structure and Function:** Investigating the structural dynamics of cellular non-coding RNAs (e.g., lncRNAs, snRNAs) and their roles in gene regulation.
- **RNA-RNA Interaction Mapping:** Identifying and quantifying both intramolecular and intermolecular RNA-RNA interactions on a transcriptome-wide scale.
- **Drug Discovery and Development:** Screening for small molecules that alter the structure of pathogenic RNAs (e.g., viral or bacterial RNAs) or disease-associated cellular RNAs, providing a novel approach for therapeutic intervention.

- Understanding RNA Processing: Studying the conformational changes in RNA molecules during processes such as splicing, translation, and degradation.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the COMRADES protocol, primarily from studies on the Zika virus RNA genome.

Parameter	Value/Range	Notes
Enrichment		
Target RNA Enrichment	~1,000-fold	Enrichment of the RNA of interest is achieved through specific capture methods. [4] [5]
Sequencing and Reads		
Chimeric Read Yield	4-fold higher than control	COMRADES yields a significantly higher percentage of ligated chimeric reads compared to non-cross-linked or control samples. [4] [5]
Non-redundant Chimeric Reads	1.7 million	For the Zika virus genome, this high number of unique chimeric reads allows for in-depth structural analysis. [1]
Reproducibility		
Biological Replicates	High reproducibility	The COMRADES method demonstrates high reproducibility between independent biological experiments. [5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the COMRADES method.

In Vivo Psoralen Cross-linking

- Cell Culture: Culture cells to the desired confluency (e.g., ~150 million cells per replicate).
- Psoralen Incubation:
 - Wash the cells three times with phosphate-buffered saline (PBS).
 - Incubate the cells for 20 minutes with 0.4 mg/ml **Psoralen-triethylene glycol azide** dissolved in a suitable medium (e.g., OptiMEM I without phenol red).
- UV Cross-linking:
 - Place the cells on ice.
 - Irradiate with 365 nm UV light for 10 minutes using a UV cross-linker. Note: Prolonged UVA irradiation should be avoided to prevent decomposition of the azide moiety.[\[5\]](#)
- Cell Lysis and RNA Purification:
 - Lyse the cells using a suitable lysis buffer (e.g., RNeasy lysis buffer).
 - Degrade proteins by treating with proteinase K.
 - Purify the total RNA using a commercial kit (e.g., RNeasy midi kit).

Target RNA Enrichment (First Enrichment)

- Hybridization:
 - Mix the total RNA with a set of biotinylated DNA oligonucleotides (20-mers) designed to tile across the RNA of interest.
 - Incubate in hybridization buffer (500 mM NaCl, 0.7% SDS, 33 mM Tris-Cl pH 7, 0.7 mM EDTA, 10% Formamide) at 37°C for 6 hours with rotation.[\[5\]](#)
- Capture:

- Add streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) and incubate for an additional hour at 37°C.[5]
- Washing:
 - Capture the beads on a magnet and wash five times with 2x SSC buffer containing 0.5% SDS.[5]
- Elution:
 - Release the captured RNA from the beads by degrading the DNA probes with DNase I (e.g., Turbo DNase) at 37°C for 30 minutes.[5]
 - Clean up the enriched RNA using an RNA purification kit.

RNA Fragmentation and Biotinylation (Click Chemistry)

- RNA Fragmentation:
 - Fragment the enriched RNA to an average size of ~100 nucleotides using RNase III.
 - Clean up the fragmented RNA.
- Copper-Free Click Reaction:
 - Incubate the fragmented RNA at 37°C for 90 minutes with 150 µM Click-IT Biotin DIBO Alkyne and an RNase inhibitor.[5]
 - Terminate the reaction and purify the biotinylated RNA.

Enrichment of Cross-linked RNA Fragments (Second Enrichment)

- Streptavidin Pulldown: Perform a second streptavidin pulldown using streptavidin-coated magnetic beads to enrich for the biotinylated (and therefore cross-linked) RNA fragments.
- Washing and Elution: Wash the beads extensively and elute the enriched RNA fragments.

Proximity Ligation and Library Preparation

- Proximity Ligation:
 - Before ligation, heat the RNA to 85°C for 2 minutes and then rapidly cool on ice.
 - Perform the proximity ligation in the presence of T4 RNA Ligase 1, ATP, and an RNase inhibitor. Incubate for 16 hours at 16°C.[\[5\]](#)
 - Purify the ligated RNA.
- Cross-link Reversal: Reverse the psoralen cross-links by exposing the RNA to 254 nm UV light.
- Reverse Transcription and cDNA Synthesis: Synthesize cDNA from the chimeric RNA templates.
- Library Construction and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

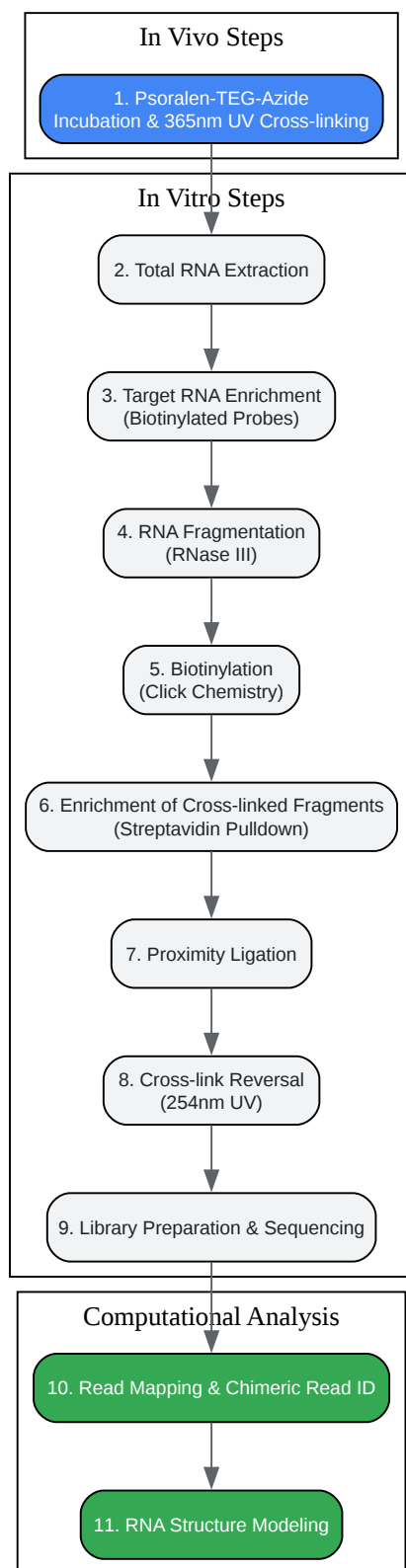
Computational Analysis

The computational pipeline for analyzing COMRADES data involves several key steps:

- Read Processing: Trim adapter sequences and filter for high-quality reads.
- Mapping: Align reads to the reference genome or transcriptome.
- Chimeric Read Identification: Identify reads that map to two distinct genomic locations, representing the two arms of a cross-linked RNA duplex.
- Interaction Calling and Filtering: Statistically assess the significance of the identified interactions and filter out potential artifacts.
- Structure Modeling: Use the high-confidence interactions as constraints to model the secondary and tertiary structure of the RNA.

Visualizations

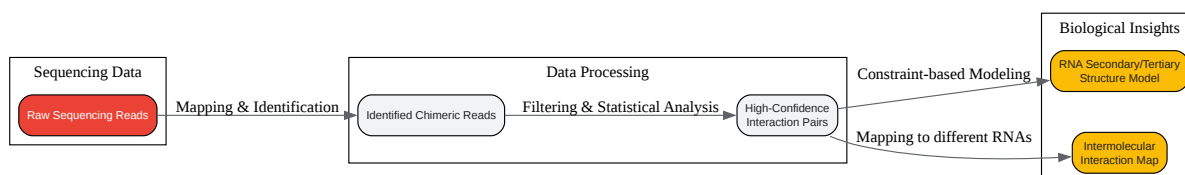
Experimental Workflow



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Caption: The experimental workflow of the COMRADES protocol.

Logical Relationships in COMRADES Data Analysis



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Caption: Logical flow of the computational analysis in COMRADES.

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